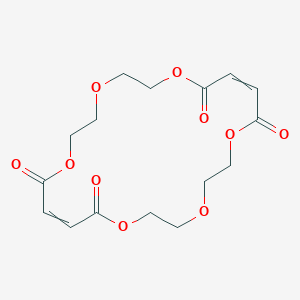
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone is a complex organic compound with the molecular formula C16H20O10 It is known for its unique structure, which includes multiple oxygen atoms arranged in a cyclic pattern
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of linear precursors containing multiple ether and carbonyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the proper formation of the cyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate the desired product.
化学反应分析
Types of Reactions
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ether derivatives.
科学研究应用
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism by which 1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone exerts its effects involves its interaction with specific molecular targets. The compound’s multiple oxygen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling processes.
相似化合物的比较
Similar Compounds
1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone: Similar in structure but lacks the diene functionality.
Crown Ethers: Compounds like 18-crown-6 have similar cyclic ether structures but differ in the number of oxygen atoms and overall ring size.
Polyethylene Glycol (PEG): While not cyclic, PEG shares the ether linkages and is used in similar applications.
Uniqueness
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone is unique due to its combination of cyclic ether and diene functionalities. This dual characteristic allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets compared to its analogs.
属性
CAS 编号 |
62538-58-3 |
|---|---|
分子式 |
C16H20O10 |
分子量 |
372.32 g/mol |
IUPAC 名称 |
1,4,7,12,15,18-hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone |
InChI |
InChI=1S/C16H20O10/c17-13-1-2-14(18)24-10-6-22-8-12-26-16(20)4-3-15(19)25-11-7-21-5-9-23-13/h1-4H,5-12H2 |
InChI 键 |
IDKFDWCCCBXZBG-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)C=CC(=O)OCCOCCOC(=O)C=CC(=O)OCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















